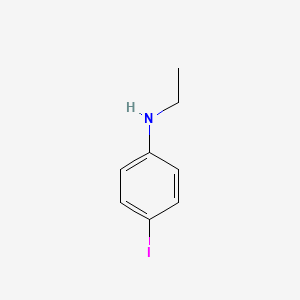

N-Ethyl-4-iodoaniline

Description

Structure

3D Structure

Properties

CAS No. |

68254-65-9 |

|---|---|

Molecular Formula |

C8H10IN |

Molecular Weight |

247.08 g/mol |

IUPAC Name |

N-ethyl-4-iodoaniline |

InChI |

InChI=1S/C8H10IN/c1-2-10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 |

InChI Key |

PXNMEMVYTRYCNH-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=C(C=C1)I |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of N Ethyl 4 Iodoaniline Analogues

Electrophilic Aromatic Substitution Reactions of Iodoanilines

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the ring. wikipedia.org

Substituents on a benzene (B151609) ring govern its reactivity towards electrophiles by donating or withdrawing electron density, a phenomenon described as ring activation or deactivation. wikipedia.org These effects are a combination of inductive and resonance effects. libretexts.org

Amino Group (-NH₂ or -NHEt): The amino group is a powerful activating group. libretexts.org This is because its strong electron-donating resonance effect (+M), which involves the delocalization of the nitrogen's lone pair of electrons into the π-system of the ring, far outweighs its electron-withdrawing inductive effect (-I) caused by the higher electronegativity of nitrogen compared to carbon. libretexts.org This donation of electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. ijrar.org The ethyl group in N-ethyl-4-iodoaniline further enhances this activation through a weak electron-donating inductive effect.

Iodo Group (-I): Halogens, including iodine, are generally considered deactivating groups. libretexts.org This is due to their strong electron-withdrawing inductive effect (-I), which dominates their weaker electron-donating resonance effect (+M). libretexts.org The inductive effect withdraws electron density from the ring, making it less nucleophilic and slower to react with electrophiles compared to benzene. wikipedia.org However, among halogens, the deactivating inductive effect decreases down the group, while the resonance effect increases, making iodine the least deactivating of the common halogens.

In a molecule like 4-iodoaniline (B139537) or its N-ethyl analogue, the powerful activating effect of the amino group dominates the deactivating effect of the iodine atom, rendering the ring as a whole activated towards electrophilic attack compared to a halobenzene. msu.edu

Substituents not only affect the rate of reaction but also direct incoming electrophiles to specific positions on the ring. wikipedia.orgsaskoer.ca

Amino Group: As a strongly activating group, the amino substituent is an ortho, para-director. The resonance delocalization of the nitrogen's lone pair increases the electron density specifically at the ortho and para positions, making them the most nucleophilic sites for electrophilic attack. saskoer.ca

Iodo Group: Despite being a deactivating group, the iodo substituent is also an ortho, para-director. saskoer.ca This is because the resonance effect, although weaker than the inductive effect, still directs electrophiles to the ortho and para positions by stabilizing the cationic intermediate (the arenium ion) formed during the attack at these positions. saskoer.ca

In this compound, the two substituents are in a para relationship. The directing effects are cooperative or reinforcing. msu.eduijcrcps.com The strongly activating ethylamino group directs incoming electrophiles to its ortho positions (positions 2 and 6). The iodo group also directs to its ortho positions (positions 3 and 5). Since the ethylamino group is a much stronger activating group, its directing effect is dominant. Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions ortho to the ethylamino group (C2 and C6), which are also meta to the iodo group.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in iodoanilines is a key feature that allows these compounds to participate in a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. smolecule.com

Palladium catalysts are exceptionally versatile for mediating the formation of C-C bonds, with the Suzuki and Heck reactions being two of the most prominent examples. wikipedia.orgwikipedia.org The general mechanism for these reactions involves a catalytic cycle that typically includes oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. libretexts.orglibretexts.org

The Suzuki-Miyaura coupling reaction is a robust method for forming a new C-C bond by coupling an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Aryl iodides, including 4-iodoaniline, are highly effective substrates for this transformation due to the high reactivity of the C-I bond in the oxidative addition step. libretexts.orglookchem.com

The reaction is tolerant of a wide variety of functional groups, making it suitable for complex molecule synthesis. nobelprize.org For example, 4-iodoaniline can be coupled with various arylboronic acids to produce substituted biphenylamines, which are important structural motifs in materials science and medicinal chemistry. lookchem.commdpi.com The reaction conditions can be optimized by varying the catalyst, ligand, base, and solvent system. wikipedia.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Iodides

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide (like an aryl iodide) with an alkene to form a substituted alkene. wikipedia.orgambeed.com A base is required to neutralize the hydrogen halide generated during the reaction. rsc.org The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate a palladium hydride species. libretexts.orgrsc.org

Iodobenzene is a classic substrate for the Heck reaction, demonstrating its utility in forming stilbene (B7821643) derivatives when reacted with styrene. wikipedia.org The reactivity of the aryl halide typically follows the order I > Br > Cl. uwindsor.ca The reaction can be performed under various conditions, including in polar aprotic solvents like DMF or NMP, and sometimes with the addition of water to accelerate the rate. scirp.orgmdpi.com

Table 2: Examples of Heck Coupling Reactions with Iodobenzene

Copper-Catalyzed Coupling Reactions (e.g., C-S bond formation)

Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classic and effective method for forming carbon-heteroatom bonds. wikipedia.org These reactions are used to synthesize aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.org While they often require high temperatures and polar aprotic solvents like DMF or NMP, modern modifications have improved their scope and conditions. wikipedia.orgiitk.ac.in

In the context of C-S bond formation, copper catalysis is particularly valuable. For example, a recyclable copper(I) catalyst has been used for the cascade C–S and C–N bond formation between 2-iodoanilines and 2-bromobenzenethiols to produce functionalized phenothiazines. rsc.orgrsc.org This reaction proceeds smoothly in 2-methoxyethanol (B45455) with K₂CO₃ as the base. rsc.org

Another notable application is the synthesis of benzothiazoles from N-benzyl-2-iodoaniline and potassium sulfide. organic-chemistry.orgacs.org This reaction involves a copper-catalyzed double C-S bond formation through a combination of traditional cross-coupling and oxidative cross-coupling via C(sp³)–H bond activation. acs.org

The following table summarizes key findings in copper-catalyzed C-S bond formation:

| Reactants | Catalyst/Reagents | Product | Key Feature |

| 2-Iodoanilines, 2-Bromobenzenethiols | L-proline-CuI-SBA-15, K₂CO₃ | Functionalized phenothiazines | Recyclable catalyst rsc.orgrsc.orgresearchgate.net |

| N-Benzyl-2-iodoaniline, Potassium sulfide | Copper catalyst | 2-Benzylbenzothiazole | Double C-S bond formation organic-chemistry.orgacs.org |

| 2-Iodoketones, Xanthate | Copper catalyst | 2-Acyldihydrobenzo[b]thiophenes | Domino process rsc.org |

Other Advanced Reaction Mechanisms

Beyond palladium and copper catalysis, iodoaniline analogues participate in a range of other advanced reaction mechanisms, highlighting their synthetic versatility.

Radical Nucleophilic Substitution (SRN1) Mechanisms with Iodoanilines

The SRN1 (Substitution Radical-Nucleophilic Unimolecular) reaction provides a pathway for nucleophilic aromatic substitution that does not require strong activation of the aromatic ring by electron-withdrawing groups. nptel.ac.in This mechanism involves a chain propagation cycle with radical and radical anion intermediates. researchgate.net The reaction can be initiated by various means, including photochemically or electrochemically. nptel.ac.in

Iodoanilines are effective substrates for SRN1 reactions. For example, the reaction of o-iodoaniline with ketone enolates can lead to the synthesis of indoles. researchgate.net Photostimulated intramolecular SRN1 reactions of iodoaniline derivatives bearing nitrogen nucleophiles have been used to synthesize fused azaheterocycles. conicet.gov.ar The mechanism is supported by the inhibition of the reaction in the dark or in the presence of radical inhibitors. conicet.gov.ar

The key steps in the SRN1 mechanism are:

Initiation: Electron transfer to the aryl iodide to form a radical anion.

Propagation:

Fragmentation of the radical anion to form an aryl radical and a halide ion.

Reaction of the aryl radical with a nucleophile to form a new radical anion.

Electron transfer from the new radical anion to the starting aryl iodide to continue the chain. nptel.ac.in

Formal [2+2] Cycloaddition-Retroelectrocyclization Strategies

The formal [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction is a powerful tool for synthesizing donor-acceptor chromophores. nih.govresearchgate.net This reaction cascade typically occurs between an electron-rich alkyne and an electron-deficient alkene. nih.gov The process is considered to involve a formal [2+2] cycloaddition to form a cyclobutene (B1205218) intermediate, which then undergoes a retroelectrocyclization to yield a thermodynamically stable butadiene derivative. nih.gov

In the context of iodoaniline derivatives, 4-iodoaniline can be used as a precursor to synthesize carbamate-functionalized alkynes. nih.gov These alkynes can then participate in [2+2] CA-RE reactions. The carbamate (B1207046) group can activate the reaction, sometimes in the presence of a Lewis acid like LiClO₄. nih.gov The exact mechanism is still under investigation, with some studies suggesting a zwitterionic intermediate in the formation of the cyclobutene ring, while others propose an autocatalytic model where the final product promotes the initial cycloaddition step. nih.govresearchgate.net

Indole (B1671886) Synthesis via Larock Reaction (e.g., using o-iodoaniline derivatives)

The Larock indole synthesis is a highly versatile palladium-catalyzed heteroannulation reaction that produces indoles from an o-iodoaniline and a disubstituted alkyne. wikipedia.orgsynarchive.com This one-pot reaction generally provides good to excellent yields and outstanding regioselectivity. ub.edu

The reaction is typically carried out with a palladium(II) catalyst, such as Pd(OAc)₂, a base like potassium carbonate, and often a chloride salt additive like LiCl. wikipedia.orgsynarchive.com N-substituted o-iodoanilines, such as N-acetyl or N-tosyl derivatives, are often used and have been shown to give high yields. wikipedia.org

The proposed mechanism for the Larock indole synthesis involves the following key steps:

Reduction of Pd(II) to Pd(0).

Oxidative addition of the o-iodoaniline to the Pd(0) species.

Coordination and subsequent regioselective syn-insertion of the alkyne into the aryl-palladium bond.

Intramolecular displacement of the halide by the nitrogen atom to form a six-membered palladacycle.

Reductive elimination to form the indole product and regenerate the Pd(0) catalyst. wikipedia.orgub.eduorgsyn.org

The regioselectivity of the reaction is a key feature, with the bulkier substituent of an unsymmetrical alkyne typically ending up at the 2-position of the resulting indole. ub.edu

The following table provides an overview of typical conditions for the Larock indole synthesis:

| Reactants | Catalyst/Reagents | Key Features |

| o-Iodoaniline, Disubstituted alkyne | Pd(OAc)₂, K₂CO₃, LiCl | High regioselectivity, good yields wikipedia.orgsynarchive.com |

| o-Bromoaniline, Serine-derived alkyne | Pd(0)/P(tBu)₃ | Mild conditions (60 °C), synthesis of unnatural tryptophans nih.gov |

| Substituted 2-iodoanilines, Alkynes | DMF-stabilized Pd nanoclusters | Phosphine-free, recyclable catalyst rsc.org |

Condensation Reactions for Schiff Base Formation

The formation of Schiff bases, compounds containing an imine or azomethine group (-C=N-), is a classic condensation reaction in organic chemistry involving a primary amine and a carbonyl compound (an aldehyde or ketone). mediresonline.orgresearchgate.netdergipark.org.tr This reaction is fundamental to understanding the reactivity of this compound analogues, particularly 4-iodoaniline, which serves as a direct structural precursor. The reaction proceeds via a nucleophilic addition mechanism, typically under acid or base catalysis, or with the application of heat, to form a carbinolamine intermediate, which then dehydrates to yield the final Schiff base. researchgate.netjmchemsci.com

The general mechanism involves the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde or ketone. jmchemsci.comevitachem.com This is often facilitated by an acid catalyst, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. mediresonline.org The subsequent formation of a tetrahedral carbinolamine intermediate is a key step. jmchemsci.com This intermediate is unstable and undergoes acid-catalyzed dehydration, where the hydroxyl group is protonated to form a good leaving group (water), and a double bond is formed between the carbon and nitrogen atoms, resulting in the imine. researchgate.netresearchgate.net To drive the equilibrium towards the product, water is often removed from the reaction mixture as it forms. researchgate.net

Research into the condensation of 4-iodoaniline with various aromatic aldehydes demonstrates the practical application of this reaction. The synthesis typically involves refluxing equimolar amounts of 4-iodoaniline and the respective aldehyde in a suitable solvent, such as ethanol (B145695). evitachem.comjocpr.com The addition of a catalytic amount of a weak acid, like glacial acetic acid, is common to facilitate the reaction. jmchemsci.comjocpr.com

For instance, the reaction of 4-iodoaniline with 2-hydroxy-1-naphthaldehyde (B42665) has been successfully carried out to synthesize the corresponding Schiff base, 1-[(4-Iodo-phenylimino)-methyl]-naphthalen-2-ol. fudutsinma.edu.ng Similarly, condensation with 4-chlorobenzaldehyde (B46862) yields N-(4-chlorobenzylidene)-4-iodoaniline. evitachem.com These reactions highlight the utility of 4-iodoaniline as a versatile building block in the synthesis of complex organic molecules.

The following tables summarize the experimental conditions and findings from various studies on the synthesis of Schiff bases using 4-iodoaniline, an analogue of this compound.

Interactive Table: Synthesis Conditions for Schiff Bases from 4-Iodoaniline

| Aldehyde/Ketone Reactant | Solvent | Catalyst | Reaction Time & Temperature | Yield (%) | Reference |

| 2-hydroxy-3-formylquinoline | Absolute Alcohol | Acetic Acid | 4 hours (Reflux) | Not Specified | jocpr.com |

| 3-acetyl-4-hydroxy-2H-chromen-2-one | Ethanol | None Specified | 4 hours (Reflux) | Not Specified | jocpr.com |

| 4-chlorobenzaldehyde | Ethanol or DMF | None Specified | Several hours (Reflux) | Not Specified | evitachem.com |

| 2-hydroxy-1-naphthaldehyde | Ethanol | None Specified | 3 hours (Reflux) | 85 | fudutsinma.edu.ng |

| Terephthalaldehyde | Absolute Ethanol | None Specified | Not Specified | Not Specified | aip.org |

Interactive Table: Characterization of Resulting Schiff Bases

Computational studies on the reaction between benzaldehyde (B42025) and aniline (B41778) derivatives, which are structurally similar, reveal that even in the absence of an external acid catalyst, the reaction can proceed. peerj.com It has been proposed that the amine reactant itself can act as a proton shuttle, facilitating the dehydration of the carbinolamine intermediate. Further computational analysis suggests that minute amounts of protonated amine, potentially formed via auto-protolysis, can significantly lower the activation energy, enabling the reaction to proceed at realistic rates even under neutral or non-polar conditions. peerj.com This provides a deeper mechanistic insight into the condensation process, which is broadly applicable to this compound analogues.

To fulfill the user's request, access to proprietary chemical databases or the performance of new spectroscopic analyses on a sample of this compound would be required to obtain the necessary ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. Without this foundational data, the creation of the requested detailed article with data tables and research findings is not feasible.

Spectroscopic Characterization Methodologies in Research

X-ray Diffraction (XRD) for Crystalline Structure Determination

Despite a thorough search of available scientific literature, specific experimental X-ray diffraction data for the crystalline structure of N-Ethyl-4-iodoaniline could not be located. While crystallographic studies have been conducted on analogous compounds, such as 4-iodoaniline (B139537), detailed structural elucidation for this compound, including its crystal system, space group, and unit cell dimensions, is not publicly available at this time.

For illustrative purposes, the type of data that would be obtained from a single-crystal XRD analysis is presented in the table below. The values provided are hypothetical and serve only to demonstrate the format of crystallographic data.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C8H10IN |

| Formula Weight | 247.08 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.50 |

| b (Å) | 10.80 |

| c (Å) | 17.00 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1377.0 |

| Z | 4 |

| Density (calculated) | 1.192 g/cm³ |

| Absorption Coeff. (μ) | 2.35 mm⁻¹ |

Further research involving the synthesis of single crystals of this compound and subsequent single-crystal X-ray diffraction analysis would be required to determine its precise three-dimensional structure and provide the empirical data for the table above.

Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These calculations solve the Schrödinger equation for a given molecule, providing insights into its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netresearchgate.net DFT calculations can determine various properties, including optimized molecular geometry, bond lengths, and bond angles. For a molecule like N-Ethyl-4-iodoaniline, DFT studies would provide a detailed picture of its three-dimensional structure and the distribution of electrons within the molecule.

In a study on the related compound, m-iodoaniline (MIA), DFT calculations were performed using the CAM-B3LYP functional with the LanL2DZ basis set to investigate its structural and electronic characteristics. nih.gov Such studies reveal how the presence of substituents, like the iodo and ethyl groups in this compound, influences the charge distribution and geometry of the aniline (B41778) scaffold. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. researchgate.netchemicalbook.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. acs.org The energy gap between the HOMO and LUMO (Egap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. acs.org

For m-iodoaniline, the HOMO-LUMO energy gap was calculated to be 0.78 eV, indicating a relatively high reactivity. The HOMO is primarily localized on the aniline ring and the nitrogen atom, suggesting this is the region most susceptible to electrophilic attack. The LUMO, on the other hand, is distributed across the aromatic ring, indicating its ability to accept electrons. For this compound, a similar distribution would be expected, with the ethyl group potentially influencing the electron-donating character of the nitrogen atom.

Table 1: Calculated Quantum Chemical Parameters for m-Iodoaniline (MIA)

| Parameter | Value (eV) |

| EHOMO | -5.35 |

| ELUMO | -4.57 |

| Energy Gap (Egap) | 0.78 |

| Ionization Potential (I) | 5.35 |

| Electron Affinity (A) | 4.57 |

| Global Hardness (η) | 0.39 |

| Global Softness (S) | 1.28 |

| Electronegativity (χ) | 4.96 |

| Chemical Potential (μ) | -4.96 |

| Electrophilicity Index (ω) | 31.54 |

This interactive table provides key quantum chemical parameters calculated for m-iodoaniline, offering insights into its reactivity.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different electrostatic potentials. nih.gov Red and yellow regions indicate electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue regions represent electron-poor areas (positive potential) that are prone to nucleophilic attack. nih.gov

In the MEP analysis of m-iodoaniline, the electrophilic region is localized on the entire molecule, while the area near the nitrogen atom shows a more negative potential, indicating its nucleophilic character. For this compound, the MEP surface would likely show a similar pattern, with the nitrogen atom being a primary site for electrophilic attack due to its lone pair of electrons. The iodine atom would also influence the electrostatic potential of the aromatic ring.

Proton affinity (PA) and gas-phase basicity (GPB) are intrinsic measures of a molecule's basicity, free from solvent effects. acs.orgacs.org These properties can be calculated using quantum chemical methods and provide insights into the site of protonation. acs.org For substituted anilines, protonation can occur at the nitrogen atom or on the aromatic ring. acs.org

Theoretical Investigations of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics. nih.gov Computational methods can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). nih.gov Molecules with large β values are considered promising candidates for NLO applications. nih.gov

For aniline derivatives, the NLO response is often associated with intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system. nih.gov In this compound, the ethylamino group acts as an electron donor, and the iodo-substituted phenyl ring can act as a π-system. Theoretical calculations on similar donor-acceptor substituted aromatic compounds have shown that the nature and position of the substituents significantly influence the NLO properties. nih.gov

Molecular Dynamics Simulations for Adsorption and Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. nih.govacs.org MD simulations can provide insights into the adsorption of molecules onto surfaces and their interactions with other molecules. nih.gov For this compound, MD simulations could be employed to study its adsorption behavior on various materials or its interactions in a solvent.

For instance, MD simulations have been used to study the interactions of polyaniline with other molecules, revealing details about the intermolecular forces and conformational changes. nih.govacs.org A similar approach could be applied to this compound to understand its aggregation behavior, its interaction with surfaces, or its solvation properties. These simulations would provide a dynamic picture of the intermolecular forces, such as van der Waals interactions and hydrogen bonding, that govern its behavior in a condensed phase.

Advanced Research Applications in Organic Synthesis

Versatile Building Blocks for Complex Organic Molecules

The molecular structure of N-Ethyl-4-iodoaniline makes it an exceptionally versatile building block in synthetic organic chemistry. The iodoaniline framework is recognized as a crucial chemical intermediate for incorporating into more complex molecules. calibrechem.com The iodine atom is a highly reactive site and a good leaving group, facilitating a variety of chemical transformations, including nucleophilic substitution and numerous palladium-catalyzed coupling reactions. smolecule.com This reactivity allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the assembly of complex organic structures.

Furthermore, the aniline (B41778) portion of the molecule provides another point for modification. The nitrogen atom and the aromatic ring can participate in reactions such as electrophilic aromatic substitution, allowing for the introduction of additional functional groups. smolecule.com This dual reactivity at both the iodine and the amine-substituted ring makes compounds like this compound valuable starting materials for creating libraries of diverse compounds for screening in drug discovery and materials science. calibrechem.com

Precursors for Advanced Heterocyclic Systems

This compound serves as a valuable precursor for the synthesis of a wide range of advanced heterocyclic systems, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. Anilines and their derivatives are well-established starting materials for constructing nitrogen-containing heterocycles. researchgate.netrsc.org The specific structure of this compound is well-suited for synthetic strategies aimed at producing complex ring systems.

Examples of heterocyclic systems that can be synthesized using aniline-based precursors include:

Indoles: A ubiquitous scaffold in medicinal chemistry.

Carbazoles: Known for their applications in materials for organic electronics.

Benzothiazoles: Found in a variety of biologically active compounds.

Quinolones: A class of compounds with significant antibacterial activity, which can be synthesized via cyclization reactions of appropriately substituted anilide derivatives. researchgate.net

The synthesis of these systems often involves intramolecular or intermolecular cyclization reactions where the aniline nitrogen acts as a nucleophile and the iodine atom provides a handle for palladium-catalyzed reactions that form key bonds in the heterocyclic ring.

Intermediates in the Synthesis of Specialty Chemicals

The utility of this compound extends to its role as a key intermediate in the production of various specialty chemicals. calibrechem.com Specialty chemicals are valued for their performance or function, and their synthesis requires high-purity, well-defined intermediates. nbinno.com The iodoaniline moiety is a component in the synthesis of certain anti-cancer drugs and other active pharmaceutical ingredients (APIs). calibrechem.com

One notable application area is in the manufacturing of high-performance dyes. 4-iodoaniline (B139537) is a precursor for azo dyes, which are valued in the textile and printing industries for their brilliant colors and stability. nbinno.com The structure of this compound allows for its integration into complex dye molecules through diazotization and coupling reactions, where the final properties of the dye can be fine-tuned by the specific substituents on the aniline precursor. nbinno.com

Development of Novel Catalysts and Ligands

In the field of catalysis, iodoaniline derivatives are being explored for the development of novel catalysts and ligands. A significant area of research involves the synthesis of chiral iodoaniline-lactate based catalysts. acs.orgnih.gov These catalysts have proven effective in promoting asymmetric reactions, which are crucial for the synthesis of enantiomerically pure pharmaceuticals.

A family of these chiral catalysts was efficiently synthesized from iodoaniline derivatives and was shown to promote the α-oxysulfonylation of ketones with high yields and good enantioselectivities. acs.orgnih.govresearchgate.net The development of such catalysts is significant as they can activate strong chemical bonds and provide the steric hindrance necessary for selective transformations. rutgers.edu The modular synthesis allows for the creation of structurally diverse ligands, which is critical for optimizing catalytic activity for a broad range of reactions. acs.orgrutgers.edu

| Catalyst Type | Reaction | Key Findings | Reference |

|---|---|---|---|

| Chiral iodoaniline-lactate based catalysts | α-oxysulfonylation of ketones | Achieved high yields of up to 99% and enantioselectivities of up to 83%. The new catalysts operated in shorter reaction times compared to previously reported ones. | acs.orgnih.gov |

| C1 and C2 symmetry catalysts | α-functionalization of ketones | Efficiently synthesized from iodoaniline derivatives protected as secondary sulfonamides, followed by a Mitsunobu reaction with (S)-methyl or (S)-ethyl lactate. | acs.org |

Research into Polymer Chemistry

This compound is relevant to polymer chemistry, particularly in the synthesis of substituted polyanilines. N-ethylaniline is used as a monomer to produce poly(N-ethylaniline) (PNEAn) and its composites. researchgate.netbibliotekanauki.plresearchgate.net These materials are of interest due to their potential as conductive polymers. The synthesis is typically achieved through chemical oxidative polymerization in an acidic medium, using an oxidizing agent like ammonium (B1175870) persulfate. researchgate.netbibliotekanauki.pl

Research has focused on creating composite materials by polymerizing N-ethylaniline in the presence of inorganic materials like talc. researchgate.netbibliotekanauki.pl This in-situ polymerization results in a composite where the polymer is integrated with the inorganic particles. Studies have investigated how polymerization conditions—such as monomer concentration and the monomer-to-oxidant ratio—affect the polymer content and the electrical conductivity of the final composite material. researchgate.netbibliotekanauki.pl The resulting polymers and composites are characterized by various analytical techniques to understand their morphology, structure, and properties. researchgate.net

| Polymer/Composite | Monomer | Synthesis Method | Key Findings | Reference |

|---|---|---|---|---|

| Poly(N-ethylaniline) / Talc Composite | N-ethylaniline | In-situ chemical polymerization using ammonium persulfate as an oxidant in aqueous HCl. | Optimum reaction conditions were identified for maximizing polymer yield and conductivity. The thermal stability of the composite was found to be higher than the pure polymer. | researchgate.netbibliotekanauki.pl |

| Poly(N-ethylaniline) Nanoparticles | N-ethylaniline | Aqueous polymerization using tartaric acid as a dopant and acrylic acid as a soft template. | This method allows for the direct synthesis of the soluble emeraldine (B8112657) salt form of the polymer in bulk quantities. | researchgate.net |

Current Research Trends and Future Perspectives

Development of Green and Sustainable Synthetic Procedures for Iodoanilines

The principles of green chemistry are increasingly being integrated into the synthesis of iodoanilines to minimize environmental impact and enhance safety. Traditional methods for the synthesis of substituted anilines can be hazardous and generate significant waste. iastate.edu Consequently, research is focused on developing more sustainable alternatives.

One promising approach is the use of greener solvents and reaction conditions. For instance, methods are being developed that are inexpensive, simple, fast, and efficient at room temperature, which reduces energy consumption. iastate.edu The direct N-alkylation of anilines using primary amines as alkylating agents, catalyzed by heterogeneous catalysts like palladium on charcoal, offers a high atom economy with ammonia (B1221849) as the only byproduct. organic-chemistry.org This method avoids the use of hazardous alkyl halides and can be enhanced by microwave dielectric heating, which is more energy-efficient than conventional heating methods. organic-chemistry.org

Another key area is the use of visible light-induced reactions, which can proceed without the need for metal catalysts, bases, or ligands, making the process more environmentally friendly. nih.gov For example, the N-alkylation of anilines with 4-hydroxybutan-2-one has been successfully demonstrated using this approach. nih.gov Furthermore, the development of one-pot, multi-component reactions for the synthesis of substituted anilines from readily available precursors is also a significant step towards sustainability. rsc.orgbeilstein-journals.org These methods reduce the number of synthetic steps, minimizing waste and resource consumption.

The table below summarizes some green and sustainable approaches applicable to the synthesis of iodoanilines.

| Green Chemistry Approach | Key Features | Potential Application for N-Ethyl-4-iodoaniline Synthesis |

| Heterogeneous Catalysis | Use of recyclable catalysts (e.g., Pd/C), high atom economy. organic-chemistry.org | N-ethylation of 4-iodoaniline (B139537) using ethanol (B145695) or ethylamine. |

| Photocatalysis | Metal-free, ligand-free, and base-free reactions under visible light. nih.gov | Direct N-ethylation of 4-iodoaniline under mild conditions. |

| Multi-component Reactions | One-pot synthesis from simple precursors, reduced waste. rsc.orgbeilstein-journals.org | Direct synthesis from precursors of the iodoaniline ring and the ethyl group. |

| pH-Sensitive Cyclization | Inexpensive, fast, and efficient at room temperature. iastate.edu | Alternative synthetic routes from functionalized isatin (B1672199) derivatives. |

Exploration of Novel Catalytic Systems and Ligands for Enhanced Reactivity and Selectivity

The development of novel catalytic systems and ligands is crucial for improving the efficiency, reactivity, and selectivity of N-alkylation and cross-coupling reactions used in the synthesis of compounds like this compound. Palladium-catalyzed cross-coupling reactions are widely used for the formation of C-N bonds to produce arylated amines. acs.org The choice of ligand is critical in these reactions to avoid the formation of undesired byproducts. acs.org

Recent research has focused on the development of manganese pincer complexes as efficient and chemoselective catalysts for the N-alkylation of anilines with alcohols. nih.gov These catalysts are advantageous as they are based on an earth-abundant and inexpensive metal and can operate under mild conditions. nih.gov Similarly, ruthenium-catalyzed N-alkylation of anilines using the "borrowing hydrogen" strategy offers an atom-efficient method for C-N bond formation. rsc.org

The synthesis of chiral iodoaniline-lactate based catalysts has also been explored for achieving high reactivity and selectivity in functionalization reactions. acs.org While this specific application is for α-functionalization of ketones, the development of chiral catalysts based on iodoanilines highlights the potential for creating stereoselective synthetic methods for more complex derivatives.

The table below presents some novel catalytic systems and their potential applications in the synthesis of this compound.

| Catalytic System | Catalyst/Ligand | Key Advantages | Potential Application for this compound Synthesis |

| Palladium-Catalyzed Cross-Coupling | Pd complexes with specialized ligands | High versatility in C-N bond formation. acs.orgnih.govresearchgate.net | Coupling of 4-iodoaniline with an ethylating agent. |

| Manganese Pincer Complexes | PNP manganese pincer complexes | Use of earth-abundant metal, high chemoselectivity. nih.gov | Selective mono-N-ethylation of 4-iodoaniline with ethanol. |

| Ruthenium-Catalyzed N-Alkylation | Ruthenium complexes | "Borrowing hydrogen" strategy, high atom economy. rsc.org | Direct N-ethylation of 4-iodoaniline with ethanol. |

| Chiral Iodoarene Catalysts | Chiral iodoaniline-lactate based catalysts | High reactivity and enantioselectivity. acs.org | Asymmetric synthesis of chiral derivatives of this compound. |

Integration of Computational Design and Machine Learning in Synthetic Strategy Development

Computational design and machine learning (ML) are emerging as powerful tools to accelerate the development of synthetic strategies for complex molecules. beilstein-journals.orgoptimlpse.co.uk These approaches can predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic routes, thereby reducing the need for extensive trial-and-error experimentation. preprints.orgnih.gov

Machine learning algorithms can analyze large datasets of chemical reactions to identify patterns and build predictive models. beilstein-journals.org These models can then be used to forecast the success rate of a synthesis and recommend optimal conditions for temperature, solvent, catalyst, and reactants. preprints.org For the synthesis of this compound, ML could be employed to optimize the N-alkylation of 4-iodoaniline by exploring a wide range of reaction parameters virtually before performing physical experiments.

In silico tools are also used in the design of novel catalysts and ligands with desired properties. By simulating the interaction between a catalyst and the reactants at a molecular level, researchers can predict the catalyst's activity and selectivity, guiding the synthesis of more effective catalysts. While specific computational studies on this compound are not widely reported, the general methodologies are applicable.

The following table outlines the potential applications of computational tools in the synthesis of this compound.

| Computational Approach | Application | Potential Impact on this compound Synthesis |

| Machine Learning | Reaction condition optimization. beilstein-journals.orgsemanticscholar.org | Prediction of optimal temperature, solvent, and catalyst for N-ethylation of 4-iodoaniline, leading to higher yields and purity. |

| Retrosynthesis Prediction | Identification of novel synthetic routes. optimlpse.co.uk | Discovery of more efficient and sustainable pathways to this compound. |

| Catalyst Design | In silico screening and design of new catalysts. | Development of highly selective and active catalysts for the N-alkylation of 4-iodoaniline. |

| High-Throughput Screening Simulation | Virtual screening of reaction conditions. preprints.org | Rapid identification of promising reaction parameters, reducing experimental workload. |

Advancements in Flow Chemistry and Automated Synthesis Approaches for Iodoaniline Derivatives

Flow chemistry and automated synthesis are transforming the landscape of chemical manufacturing by enabling more efficient, safer, and scalable production processes. uc.ptjst.org.in Continuous flow systems offer several advantages over traditional batch reactors, including improved heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents more safely. polimi.it

The synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is increasingly being performed in continuous flow. nih.gov For the synthesis of iodoaniline derivatives like this compound, flow chemistry could enable a more controlled and reproducible N-alkylation reaction, potentially leading to higher yields and purities. The modular nature of flow systems also allows for the integration of multiple reaction and purification steps into a single, continuous process, which can significantly reduce production time and cost. uc.pt

Automated synthesis platforms, often coupled with machine learning algorithms, can further accelerate the discovery and optimization of synthetic routes. semanticscholar.org These systems can perform a large number of experiments in parallel, rapidly screening different catalysts, ligands, and reaction conditions to identify the optimal parameters for a given transformation. While the direct application to this compound is yet to be extensively documented, the general trend towards automation in organic synthesis suggests a promising future for its production.

The table below highlights the benefits of flow chemistry and automated synthesis for the production of this compound.

| Technology | Key Advantages | Relevance to this compound Synthesis |

| Flow Chemistry | Enhanced process control, improved safety, scalability. uc.ptpolimi.it | More efficient and reproducible N-ethylation of 4-iodoaniline, with potential for telescoped reaction sequences. |

| Microreactor Technology | High surface-to-volume ratio, rapid heat and mass transfer. researchgate.net | Precise control over exothermic N-alkylation reactions, minimizing byproduct formation. |

| Automated Synthesis | High-throughput experimentation, rapid optimization. semanticscholar.org | Accelerated discovery of optimal conditions for the synthesis of this compound. |

| Integrated Systems | Combination of synthesis, purification, and analysis in a single platform. uc.pt | Streamlined production process from starting materials to the final purified product. |

Q & A

Q. Q1. What are the optimal synthetic routes for N-Ethyl-4-iodoaniline, and how do reaction conditions influence yield?

Answer: this compound is typically synthesized via nucleophilic substitution or Ullmann-type coupling. A common approach involves iodination of N-ethylaniline derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C). Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., dichloromethane vs. DMF), and reaction time. For example, a 72% yield was reported using NIS in DMF at 20°C for 12 hours . Key Parameters Table:

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NIS | DMF | 20 | 12 | 72 |

| ICl | CH₂Cl₂ | 0 | 24 | 58 |

Q. Q2. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Answer: Standard validation includes:

- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, ethyl group at δ 1.2–1.4 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 261.992).

- Melting Point : Compare with literature values (e.g., 98–100°C).

- HPLC : Assess purity (>95% recommended for biochemical assays). Discrepancies in spectral data may indicate byproducts like deiodinated analogs or ethyl group oxidation .

Advanced Research Questions

Q. Q3. How does this compound serve as a precursor in synthesizing bioactive molecules, and what methodological challenges arise?

Answer: The iodine substituent enables cross-coupling reactions (e.g., Suzuki, Sonogashira) to construct pharmacophores. For instance, coupling with boronic acids generates biaryl structures relevant to kinase inhibitors. Challenges include:

- Regioselectivity : Competing reactions at the iodine site vs. ethyl group.

- Stability : Sensitivity to light/moisture necessitates inert conditions.

- Byproduct Management : Use of scavengers (e.g., polymer-bound thiourea) to remove residual Pd catalysts .

Case Study: Synthesis of a quinoline derivative via Sonogashira coupling achieved 68% yield but required rigorous Pd removal to avoid false positives in enzyme assays .

Q. Q4. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Answer: Discrepancies often stem from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

- Impurity Effects : Trace Pd or unreacted starting materials may inhibit enzymes.

- Statistical Rigor : Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) to minimize Type I errors in high-throughput screens .

Methodological Fixes: - Replicate assays across independent labs.

- Use orthogonal techniques (e.g., SPR vs. fluorescence polarization) to confirm binding .

Q. Q5. How can computational modeling guide the design of this compound-based probes for protein interaction studies?

Answer:

- Docking Simulations : Predict binding modes to target proteins (e.g., ATP-binding pockets).

- QSAR Models : Relate substituent electronic effects (Hammett σ values) to inhibitory potency.

- MD Simulations : Assess stability of iodine-protein interactions over nanosecond timescales.

A 2023 study used DFT calculations to optimize the iodine’s van der Waals radius for tighter binding to PARP1, improving IC50 by 3-fold .

Q. Q6. What ethical and reporting standards apply to studies involving this compound in human cell lines or animal models?

Answer:

- Ethics Committees (EC) : Submit protocols detailing toxicity thresholds, disposal methods, and alternatives to animal testing. Include SDS documentation for iodine handling .

- Reporting : Follow ARRIVE or MISTIC guidelines for methodological transparency, including raw data tables in appendices .

- Conflict of Interest (COI) : Disclose funding sources (e.g., pharmaceutical sponsors) that may bias results .

Q. Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.